N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a phenyl group, and a dihydro-1,4-oxathiine ring, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves several steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyphenylacetic acid and phenylacetic acid.
Formation of Intermediate: The acids are converted into their respective acyl chlorides using thionyl chloride.
Cyclization: The acyl chlorides undergo cyclization in the presence of a base to form the dihydro-1,4-oxathiine ring.
Amidation: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like halides.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can be compared with similar compounds such as:
2,5-Dimethoxyphenethylamine: A compound with similar methoxy groups but different biological activity.
2C-B: A psychedelic compound with a similar phenyl structure but different pharmacological effects.
25I-NBOMe: A potent hallucinogen with a similar dimethoxyphenyl group but different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19NO4S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C19H19NO4S/c1-22-14-8-9-16(23-2)15(12-14)20-19(21)17-18(25-11-10-24-17)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21) |
InChI Key |
LVZQKGCWWDNQDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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